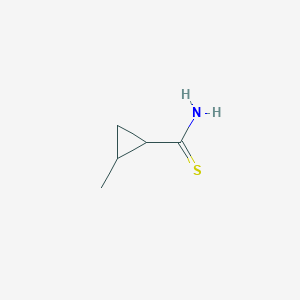
2-Methylcyclopropane-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclopropane-1-carbothioamide is an organic compound with the molecular formula C5H9NS It is a derivative of cyclopropane, featuring a methyl group and a carbothioamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopropane-1-carbothioamide typically involves the reaction of cyclopropane derivatives with thiourea or related reagents. One common method is the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the carbothioamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylcyclopropane-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylcyclopropane-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methylcyclopropane-1-carbothioamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylcyclopropane-1-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
Cyclopropanecarboxylic acid: Lacks the methyl and carbothioamide groups but shares the cyclopropane core structure.
Uniqueness
2-Methylcyclopropane-1-carbothioamide is unique due to the presence of both a methyl group and a carbothioamide group on the cyclopropane ring
Propiedades
Fórmula molecular |
C5H9NS |
|---|---|
Peso molecular |
115.20 g/mol |
Nombre IUPAC |
2-methylcyclopropane-1-carbothioamide |
InChI |
InChI=1S/C5H9NS/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H2,6,7) |
Clave InChI |
GXXZWCVMSQNCGP-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




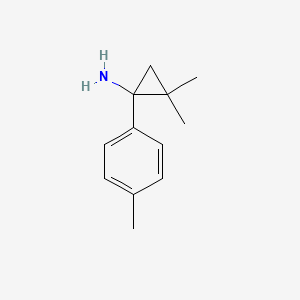
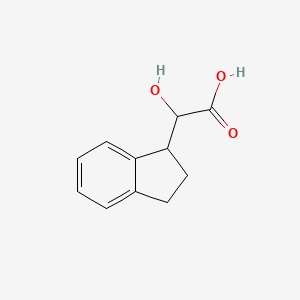


![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
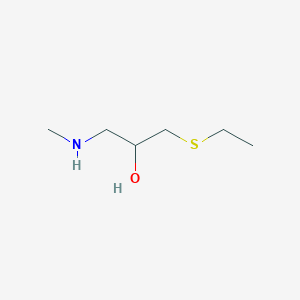
amine, Mixture of diastereomers](/img/structure/B15323237.png)

![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
![1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
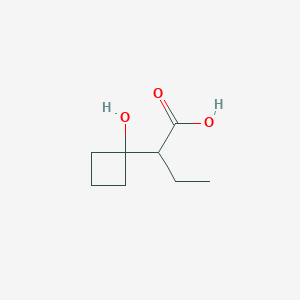
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)
